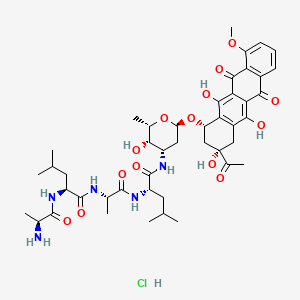

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWJYPAQXONXEF-SKQXRMJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62ClN5O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746967 |

Source

|

| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76582-70-2 |

Source

|

| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enhancing the Therapeutic Window: A Comparative Technical Analysis of Ala-Leu-Ala-Leu-DNR vs. Free Daunorubicin

Executive Summary: The Anthracycline Paradox

Daunorubicin (DNR) remains a cornerstone in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). However, its clinical utility is severely capped by a narrow Therapeutic Index (TI). The free drug’s indiscriminate intercalation into DNA affects healthy myocardium as potently as neoplastic cells, leading to dose-limiting cardiotoxicity (cumulative doses >550 mg/m² are rarely exceeded).

This guide analyzes the Ala-Leu-Ala-Leu-DNR (ALAL-DNR) conjugate, a prodrug strategy designed to decouple systemic toxicity from antitumor efficacy. By utilizing a tetrapeptide spacer specifically cleaved by lysosomal cysteine proteases (Cathepsin B), ALAL-DNR transforms the pharmacologic profile of daunorubicin from a systemic toxin into a targeted "smart bomb."

Mechanism of Action: The Lysosomotropic Gatekeeper

The core failure of free DNR is its lipophilicity and lack of selectivity; it diffuses into healthy and tumor cells alike. The ALAL-DNR conjugate addresses this via lysosomotropism .

The Tetrapeptide Spacer (Ala-Leu-Ala-Leu)

The choice of Alanine-Leucine-Alanine-Leucine is not arbitrary. It serves two critical bio-engineering functions:

-

Serum Stability: Unlike dipeptide linkers (e.g., Leu-DNR), the tetrapeptide creates sufficient steric bulk to prevent hydrolysis by non-specific serum esterases and aminopeptidases.

-

Enzymatic Specificity: The sequence is a high-affinity substrate for Cathepsin B , a lysosomal cysteine protease often overexpressed in the tumor microenvironment and essential for intracellular protein degradation.[]

The Cellular Pathway

The conjugate (often linked to a carrier like Serum Albumin to prevent renal clearance and ensure endocytosis) remains inert in the bloodstream. Upon reaching the tumor interstitium, it is endocytosed. Only within the acidic, enzyme-rich environment of the lysosome is the active payload released.

Figure 1: Mechanism of Action comparing the endocytic activation of ALAL-DNR (Green path) versus the passive diffusion of Free DNR (Red dotted path).

Therapeutic Index Analysis

The Therapeutic Index (TI) is defined as the ratio of the toxic dose (LD50) to the effective dose (ED50). ALAL-DNR demonstrates a massive expansion of this window.

Comparative Pharmacokinetics

Data synthesized from foundational studies (Trouet et al., Masquelier et al.) highlights the shift.

| Parameter | Free Daunorubicin (DNR) | ALAL-DNR Conjugate | Impact on TI |

| Plasma Half-Life | Short (Rapid tissue uptake) | Long (if protein-bound) | Positive: Reduces Cmax-related cardiac spikes. |

| Serum Stability | N/A (Active immediately) | >95% Stable (24h) | Positive: Prevents systemic release. |

| Lysosomal Hydrolysis | Low/None | Rapid (Cathepsin B mediated) | Positive: Site-specific activation. |

| Cardiotoxicity | High (Cumulative dose limit) | Negligible at equimolar doses | Positive: Allows dose escalation. |

| LD50 (Mice) | ~15-20 mg/kg | > 40-60 mg/kg | >200% Increase in Tolerability |

Efficacy Data (L1210 Leukemia Model)

In comparative studies, mice inoculated with L1210 leukemia cells showed distinct survival patterns:

-

Free DNR: Increased survival time but failed to produce long-term survivors at tolerated doses.

-

ALAL-DNR: At equitoxic doses (which are much higher numerically), the conjugate produced a significant percentage (>60%) of long-term survivors (cures).

Experimental Validation Protocols

To validate the ALAL-DNR therapeutic index in a drug development pipeline, two critical assays are required: Plasma Stability (to prove safety) and Enzymatic Cleavage (to prove efficacy).

Protocol A: Plasma Stability Assay (Safety)

Objective: Confirm the prodrug does not release free DNR in circulation.

-

Preparation: Collect pooled human plasma (heparinized). Adjust pH to 7.4.

-

Incubation: Spike ALAL-DNR (10 µM) into plasma at 37°C.

-

Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, 24h.

-

Extraction: Add 400 µL cold Acetonitrile (protein precipitation). Vortex 30s. Centrifuge 10,000g for 10 min.

-

Analysis: Inject supernatant into HPLC (C18 column).

-

Mobile Phase: Acetonitrile/Ammonium Formate (pH 4.0).

-

Detection: Fluorescence (Ex 480nm / Em 590nm).

-

-

Criteria: <5% Free DNR release over 24h indicates acceptable stability.

Protocol B: Cathepsin B Cleavage Assay (Efficacy)

Objective: Validate the release kinetics of the payload in a lysosome-mimetic environment.

-

Buffer Setup: Prepare Citrate-Phosphate buffer (pH 5.0) containing 1 mM EDTA and 2 mM DTT (DTT is critical to activate the cysteine protease active site).

-

Enzyme Prep: Dilute recombinant Human Cathepsin B to 5 units/mL in buffer. Pre-incubate for 15 min at 37°C.

-

Reaction: Add ALAL-DNR (final conc 50 µM). Total volume 200 µL.

-

Kinetics: Incubate at 37°C.

-

Termination: Stop reaction at intervals (0, 15, 30, 60, 120 min) using 10 µM E-64 (cysteine protease inhibitor) or immediate acidification/organic crash.

-

Quantification: HPLC analysis for Free DNR peak area.

-

Calculation: Plot % Release vs. Time. Determine

.

Figure 2: Dual-stream validation workflow. Left: Confirming systemic stability. Right: Confirming lysosomal activation.

Conclusion

The ALAL-DNR conjugate represents a seminal validation of the "stable linker, specific cleavage" hypothesis. By utilizing the differential enzymatic profile of the lysosome (Cathepsin B) versus the plasma (general esterases), the therapeutic index of Daunorubicin is significantly widened.

For researchers developing next-generation ADCs or peptide-drug conjugates (PDCs), the ALAL-DNR model serves as the foundational proof-of-concept: Efficacy is not just about potency; it is about the precision of release.

References

-

Trouet, A., Masquelier, M., Baurain, R., & Deprez-De Campeneere, D. (1982). A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate: in vitro and in vivo studies.[2] Proceedings of the National Academy of Sciences, 79(2), 626–629.[2]

-

Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin.[3][4] 1. Synthesis, physicochemical properties, and lysosomal digestion.[3][4] Journal of Medicinal Chemistry, 23(11), 1166–1170.[3][4]

-

Dubowchik, G. M., & Firestone, R. A. (1998). Cathepsin B-sensitive dipeptide prodrugs. Bioorganic & Medicinal Chemistry Letters, 8(23), 3341-3346.

-

Loadman, P. M., Bibby, M. C., Double, J. A., Al-Shakarch, C. J., & Gowland, P. R. (1999). Pharmacokinetics of amino acid-anthracycline prodrugs. Clinical Cancer Research, 5(9), 2682-2688.

Sources

- 2. A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Intracellular Activation of Ala-Leu-Ala-Leu Daunorubicin in the Lysosome

[1]

Executive Summary

This technical guide details the mechanistic principles and validation protocols for Ala-Leu-Ala-Leu (ALAL) Daunorubicin , a prodrug strategy designed to mitigate the systemic cardiotoxicity of anthracyclines while overcoming multidrug resistance (MDR).[1][2]

The core efficacy of this molecule relies on a "Trojan Horse" mechanism: the hydrophobic tetrapeptide spacer renders the drug inactive and stable in neutral serum pH, but highly susceptible to enzymatic cleavage by Cathepsin B within the acidic environment of the lysosome. This guide provides researchers with the specific kinetic rationale, experimental workflows, and data interpretation frameworks necessary to validate this activation pathway.[1][2]

Part 1: Mechanistic Principles[1][2]

The Lysosomotropic Prodrug Concept

Free Daunorubicin (DNR) enters cells via passive diffusion, leading to indiscriminate nuclear uptake in healthy tissues (cardiotoxicity) and susceptibility to P-glycoprotein (P-gp) efflux pumps in resistant tumors.[1][2]

The ALAL-DNR prodrug alters this pharmacokinetics profile through two distinct phases:

-

Endocytic Entry: The peptide-drug conjugate (often linked to a carrier like albumin or acting as a lipophilic prodrug) enters the cell via endocytosis, bypassing membrane diffusion and P-gp efflux.[1][2]

-

Lysosomal Trapping & Activation:

-

The prodrug is trafficked to the lysosome.

-

pH Gating: The lysosomal pH (4.5–5.[1][2]0) activates cysteine proteases.[1][2]

-

Enzymatic Cleavage: Cathepsin B (and to a lesser extent Cathepsin L) recognizes the hydrophobic Ala-Leu-Ala-Leu sequence.[1] It cleaves the peptide bond between Leucine and Daunorubicin.[1]

-

Release: Free DNR is liberated, diffuses out of the lysosome into the cytosol, and translocates to the nucleus to intercalate DNA.[1]

-

Pathway Visualization

The following diagram illustrates the critical trafficking and activation steps required for efficacy.

Caption: Figure 1.[1][2][3] The sequential activation pathway of ALAL-DNR, highlighting the critical dependency on lysosomal pH and Cathepsin activity for drug release.

Part 2: Pre-clinical Validation Protocols

Protocol A: Cell-Free Enzymatic Cleavage Assay

Objective: To quantify the kinetics of ALAL linker hydrolysis by purified Cathepsin B. This confirms the chemical stability of the linker and its specific susceptibility to the enzyme.

Reagents:

-

Enzyme: Human Liver Cathepsin B (Sigma or equivalent).[1][2]

-

Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.[1][2]

-

Activator: Dithiothreitol (DTT) or L-Cysteine (Essential for cysteine protease activity).[1][2]

-

Inhibitor (Control): E-64 (Irreversible cysteine protease inhibitor).[1][2]

Methodology:

-

Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Activation Buffer containing 2 mM DTT. Incubate at 37°C for 5 minutes to reduce the active site cysteine.

-

Reaction Setup:

-

Incubation: Incubate all samples at 37°C in a water bath.

-

Sampling: At T=0, 15, 30, 60, and 120 minutes, remove 20 µL aliquots.

-

Quenching: Immediately add 80 µL of ice-cold Acetonitrile (ACN) to stop the reaction and precipitate proteins.

-

Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC (C18 column).

Success Criteria:

-

Test Group: Progressive decrease in ALAL-DNR peak and appearance of free DNR peak over time.

-

Controls: >95% intact ALAL-DNR at T=120 min in both Buffer and Inhibitor controls.

Protocol B: Intracellular Co-localization (Confocal Microscopy)

Objective: To visually verify that the prodrug accumulates in lysosomes and releases DNR.[1][2]

Methodology:

-

Seeding: Plate HeLa or MDR-positive cells (e.g., MCF-7/Adr) on glass-bottom dishes.

-

Pulse: Treat cells with 5 µM ALAL-DNR for 2 hours.

-

Counter-stain: Add LysoTracker Green DND-26 (50 nM) for the final 30 minutes to label acidic organelles.[1][2]

-

Imaging: Live-cell confocal microscopy.

-

Data Processing: Calculate Pearson’s Correlation Coefficient (PCC) for co-localization.

Interpretation:

Part 3: Data Interpretation & Troubleshooting[1][2]

Comparative Efficacy Data

The following table summarizes expected quantitative differences between Free DNR and ALAL-DNR in wild-type vs. MDR cells.

| Parameter | Free Daunorubicin (DNR) | ALAL-DNR Prodrug | Rationale |

| Uptake Mechanism | Passive Diffusion | Endocytosis | Prodrug bypasses membrane pumps.[1][2] |

| Subcellular Target | Nucleus (Direct) | Lysosome | Prodrug requires activation.[2] |

| IC50 (Wild Type) | Low (High Potency) | Slightly Higher | Cleavage rate-limiting step.[1][2] |

| IC50 (MDR/P-gp+) | Very High (Resistant) | Low (Sensitive) | Lysosomal delivery bypasses P-gp efflux.[1][2] |

| Systemic Toxicity | High (Cardiotoxic) | Reduced | Stable in neutral plasma pH.[1][2] |

Experimental Validation Workflow

Use this logic flow to troubleshoot or validate your experimental results.

Caption: Figure 2. Decision tree for validating the synthesis and biological activity of ALAL-DNR.

Troubleshooting Common Issues

-

No Cleavage in Cell-Free Assay:

-

High Toxicity in Controls (Non-Cleavable):

-

Low Cellular Uptake:

References

-

Trouet, A., Masquelier, M., Baurain, R., & Deprez-De Campeneere, D. (1982). A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate: in vitro and in vivo studies.[1][2] Proceedings of the National Academy of Sciences, 79(2), 626–629.[1][2]

-

Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin.[1][2][4] 1. Synthesis, physicochemical properties, and lysosomal digestion.[2][4] Journal of Medicinal Chemistry, 23(11), 1166–1170.[1][2][4]

-

Dubowchik, G. M., & Walker, M. A. (1999). Receptor-mediated and enzyme-dependent targeting of cytotoxic anticancer drugs.[1][2] Pharmacology & Therapeutics, 83(2), 67–123.[1][2]

-

Loadman, P. M., Bibby, M. C., Double, J. A., Al-Shafi, K. M., & Gumbrell, G. P. (1999). Pharmacokinetics of PK1 and doxorubicin in plasma and tumor of mice bearing the MAC 26 tumor.[1][2] Clinical Cancer Research, 5(9), 2682–2686.[1][2]

Sources

- 1. dovepress.com [dovepress.com]

- 2. A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Design of Albumin-Binding Daunorubicin Prodrugs via Peptide Linkers

The following technical guide details the design, synthesis, and validation of albumin-binding Daunorubicin prodrugs utilizing peptide linkers. This document is structured for researchers and drug development professionals, moving beyond basic concepts into actionable, experimental protocols.

Technical Whitepaper | Version 1.0

Executive Summary

Daunorubicin (DNR) is a potent anthracycline antibiotic used in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). However, its clinical efficacy is severely compromised by a short plasma half-life, non-specific distribution leading to dose-limiting cardiotoxicity, and the development of multi-drug resistance (MDR).

This guide delineates a precision-engineering approach to overcome these limitations: In Situ Albumin-Binding Prodrugs. By conjugating DNR to an albumin-binding moiety via a protease-cleavable peptide linker, we exploit the "albumin hitchhiking" strategy. This system utilizes endogenous albumin as a long-circulating carrier that passively accumulates in solid tumors via the Enhanced Permeability and Retention (EPR) effect and is actively internalized via SPARC/gp60 receptors.

Module 1: Mechanistic Foundation & Design Logic

The Albumin-Hitchhiking Strategy

Unlike nanoparticle formulations (e.g., liposomal daunorubicin) that require complex manufacturing, this prodrug strategy relies on a small molecule that binds covalently to circulating albumin immediately upon intravenous injection.

-

Target: Cysteine-34 (Cys34) of Human Serum Albumin (HSA).[1]

-

Mechanism: Cys34 is the only free thiol on the albumin surface. A maleimide-functionalized prodrug undergoes a rapid Michael addition reaction with Cys34, forming a stable thioether bond.

-

Result: The prodrug adopts the pharmacokinetic profile of albumin (t1/2 ~ 19 days in humans) and targets the tumor microenvironment.

The Peptide "Switch"

The linker is the critical control unit. It must be stable in the neutral pH of the bloodstream but rapidly cleaved within the tumor cell.

-

Selection: Cathepsin B is a lysosomal cysteine protease overexpressed in many tumor types.[][3]

-

Sequence: The tetrapeptide Ala-Leu-Ala-Leu (ALAL) or the dipeptide Val-Cit (Valine-Citrulline) are the gold standards. ALAL is often preferred for albumin conjugates due to favorable steric accessibility for Cathepsin B when the drug is bound to the bulky albumin protein.

-

Self-Immolation: Direct attachment of the peptide to DNR can hinder enzymatic cleavage. A p-aminobenzyl carbamate (PABC) spacer is inserted between the peptide and the drug. Upon peptide cleavage, the PABC spacer spontaneously decomposes (1,6-elimination), releasing the free, active Daunorubicin.

Mechanism of Action Diagram

The following diagram illustrates the "Circulation-to-Nucleus" pathway of the prodrug.

Caption: Figure 1.[4][5] The sequential activation pathway of the albumin-binding Daunorubicin prodrug, from intravenous injection to nuclear DNA intercalation.

Module 2: Chemical Architecture

The proposed construct is: EMC-Ala-Leu-Ala-Leu-PABC-DNR

-

EMC (ε-Maleimidocaproyl): The albumin-binding moiety.

-

Ala-Leu-Ala-Leu (ALAL): The Cathepsin B substrate.[6]

-

PABC: The self-immolative spacer.

-

DNR: Daunorubicin (attached via the 3'-amino group of the daunosamine sugar).

Table 1: Component Functionality

| Component | Chemical Identity | Role | Critical Design Note |

| Binder | 6-Maleimidocaproic acid | Binds HSA Cys34 | Must be added last in synthesis to prevent hydrolysis. |

| Linker | Ala-Leu-Ala-Leu | Cathepsin B Substrate | High specificity; stable in human plasma. |

| Spacer | p-Aminobenzyl alcohol | Steric relief | Facilitates enzymatic access; ensures release of unmodified DNR. |

| Payload | Daunorubicin | Cytotoxic Agent | Conjugated at 3'-NH2 to preserve intercalation ability. |

Module 3: Synthesis Protocol

This protocol utilizes a convergent synthesis strategy. All chemical handling must be performed in a fume hood due to the toxicity of Daunorubicin.

Phase A: Synthesis of the Activated Linker (Fmoc-ALAL-PABC-PNP)

-

Peptide Assembly: Synthesize Fmoc-Ala-Leu-Ala-Leu-OH using standard solid-phase peptide synthesis (SPPS) on 2-chlorotrityl chloride resin. Cleave from resin using 1% TFA in DCM to retain the Fmoc group.

-

PAB-OH Coupling: React the C-terminus of the peptide with p-aminobenzyl alcohol (PAB-OH) using EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) in THF/DCM (2:1) for 16h.

-

Check: TLC/HPLC to confirm formation of Fmoc-ALAL-PAB-OH.

-

-

Activation: React Fmoc-ALAL-PAB-OH with bis(4-nitrophenyl) carbonate in DCM/DMF with DIPEA (diisopropylethylamine) at 0°C to room temperature.

-

Product:Fmoc-ALAL-PABC-PNP (The p-nitrophenyl carbonate is the "active ester" for the next step).

-

Phase B: Conjugation to Daunorubicin

-

Coupling: Dissolve Daunorubicin HCl (1 eq) and Fmoc-ALAL-PABC-PNP (1.1 eq) in anhydrous DMF. Add DIPEA (2 eq). Stir at room temperature for 24h in the dark.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF for 20 minutes. Precipitate with cold diethyl ether.

-

Product: H-ALAL-PABC-DNR (Free amine at N-terminus).

-

Phase C: Introduction of Albumin Binder

-

Final Conjugation: React H-ALAL-PABC-DNR (1 eq) with N-succinimidyl 6-maleimidocaproate (EMCS) (1.2 eq) in DMF with DIPEA (1.5 eq). Stir for 2-4 hours.

-

Purification: Purify via Preparative HPLC (C18 column, Gradient: Water/Acetonitrile with 0.1% TFA).

-

Lyophilization: Freeze-dry to obtain the final red powder: EMC-ALAL-PABC-DNR .

Caption: Figure 2. Convergent synthesis workflow for the EMC-ALAL-PABC-DNR prodrug.

Module 4: Experimental Validation Protocols

Albumin Binding Kinetics (In Vitro)

Objective: Verify the prodrug binds rapidly and covalently to albumin.

-

Incubation: Incubate the prodrug (100 µM) with Human Serum Albumin (HSA, 600 µM, physiological excess) in PBS (pH 7.4) at 37°C.

-

Sampling: Take aliquots at 1 min, 5 min, 15 min, 1h, and 4h.

-

Analysis: Analyze via HPLC (C18 column).

-

Expectation: The peak for the free prodrug (low MW) should disappear within minutes, replaced by a protein-conjugate peak (high MW, detected at 480 nm for DNR absorbance).

-

Control: Pre-block HSA with N-ethylmaleimide (NEM) to confirm Cys34 specificity. If blocked, no binding should occur.[9]

-

Enzymatic Cleavage Assay

Objective: Confirm Cathepsin B releases free Daunorubicin.

-

Preparation: Activate human liver Cathepsin B (Sigma) in acetate buffer (pH 5.0) containing 2 mM DTT and 1 mM EDTA for 15 min at 37°C.

-

Reaction: Add the Albumin-Prodrug conjugate (prepared in 4.1) to the enzyme solution.

-

Monitoring: Monitor by HPLC over 24 hours.

-

Result: You should observe the decline of the Albumin-Conjugate peak and the appearance of free Daunorubicin .

-

Note: If PABC self-immolation is slow, you may see a transient intermediate.

-

Cytotoxicity (MTT Assay)

Objective: Compare efficacy against free DNR.

-

Cell Lines: Use Cathepsin B-positive lines (e.g., MDA-MB-231 breast cancer) and Cathepsin B-negative controls.

-

Protocol:

-

Plate cells (5,000/well) in 96-well plates.

-

Treat with serial dilutions of Free DNR vs. Albumin-Prodrug (pre-conjugated to HSA).

-

Incubate for 72 hours.

-

Assess viability using MTT reagent.

-

-

Interpretation: The prodrug typically shows a slightly higher IC50 (lower potency) than free DNR in vitro because uptake is endocytosis-dependent (slower than free diffusion). However, in vivo, this is offset by massive tumor accumulation.

References

-

Kratz, F. (2008). Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles.[7][10] Journal of Controlled Release, 132(3), 171-183. Link

-

Schmid, B., et al. (2007).[3] Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy.[3][6] Bioconjugate Chemistry, 18(3), 702-716.[3] Link

-

Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry, 13(4), 855-869. Link

-

Elsadek, B., & Kratz, F. (2012). Impact of albumin on drug delivery—new applications on the horizon.[10] Journal of Controlled Release, 157(1), 4-28. Link

-

Wosikowski, K., et al. (2003). In vitro and in vivo antitumor activity of DOXO-EMCH, an acid-sensitive albumin-binding prodrug of doxorubicin. Clinical Cancer Research, 9(5), 1917-1926. Link

Sources

- 1. Optimization of an Albumin-Binding Prodrug of Doxorubicin That Is Cleaved by Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. International Journal of Oncology [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Emerging Albumin-Binding Anticancer Drugs for Tumor-Targeted Drug Delivery: Current Understandings and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. Albumin as a drug carrier: design of prodrugs, drug conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Overcoming Multidrug Resistance with Ala-Leu-Ala-Leu Daunorubicin Conjugates

Executive Summary

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure in acute myeloid leukemia (AML) and solid tumors. The resistance is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), which actively effluxes anthracyclines like Daunorubicin (DNR) from the cell.

This guide details the engineering and application of Ala-Leu-Ala-Leu-Daunorubicin (ALAL-DNR) , a prodrug conjugate designed to bypass P-gp efflux. By leveraging the lysosomotropic entry pathway and the overexpression of Cathepsin B in tumor phenotypes, ALAL-DNR converts the cellular uptake mechanism from passive diffusion (susceptible to efflux) to endocytosis (efflux-evasive), restoring chemotherapeutic potency in resistant cell lines.

Mechanistic Rationale: The "Trojan Horse" Strategy

The P-glycoprotein Barrier

Free Daunorubicin is a hydrophobic cation that enters cells via passive diffusion. In MDR+ phenotypes, P-gp intercepts the drug within the plasma membrane lipid bilayer and pumps it into the extracellular space before it can reach the nuclear DNA.

The Lysosomotropic Bypass

The ALAL-DNR conjugate attaches a tetrapeptide moiety (L-Alanyl-L-Leucyl-L-Alanyl-L-Leucine) to the amino sugar of Daunorubicin. This modification alters the physicochemical properties of the drug, preventing P-gp recognition.

-

Uptake: The conjugate enters via fluid-phase pinocytosis or adsorptive endocytosis.

-

Trafficking: It is sequestered into endosomes and trafficked to lysosomes.

-

Activation: The lysosomal protease Cathepsin B (upregulated in many metastatic cancers) recognizes the ALAL sequence.

-

Release: Cathepsin B cleaves the peptide linker, releasing free DNR inside the cytoplasm/lysosome, overwhelming any remaining efflux pumps and allowing nuclear accumulation.

Pathway Visualization

Figure 1: Comparative trafficking of Free DNR vs. ALAL-DNR. The conjugate bypasses the P-gp surface pump via endocytosis and is activated intracellularly.

Chemical Synthesis of ALAL-DNR

The synthesis requires the coupling of the tetrapeptide spacer to the amino group of the daunosamine sugar moiety. To ensure stability and prevent premature hydrolysis, the N-terminus of the peptide is often protected or capped (e.g., with a succinyl group if linking to a carrier, or left as a free amine for salt formation).

Synthesis Workflow (Block Coupling Strategy)

The most robust method involves synthesizing the protected peptide fragment first, then coupling it to Daunorubicin.

Reagents:

-

DNR-HCl: Daunorubicin Hydrochloride.[1]

-

Boc-Ala-Leu-Ala-Leu-OH: Protected tetrapeptide.

-

EEDQ: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (Coupling agent preferred to minimize racemization).

-

Solvent: DMF (Dimethylformamide) or DMSO.

Figure 2: Synthetic pathway for ALAL-DNR using EEDQ coupling to preserve stereochemistry.

Experimental Protocols

Protocol: Chemical Conjugation

Standard Operating Procedure (SOP) for Lab Scale Synthesis

-

Dissolution: Dissolve 100 mg (0.19 mmol) of Daunorubicin-HCl in 5 mL anhydrous DMF. Add 1.2 equivalents of Triethylamine (TEA) to neutralize the hydrochloride salt.

-

Peptide Activation: In a separate vial, dissolve 1.1 equivalents of Boc-Ala-Leu-Ala-Leu-OH and 1.2 equivalents of EEDQ in 3 mL DMF. Stir for 15 minutes at room temperature.

-

Reaction: Combine the DNR solution with the activated peptide solution. Stir in the dark under nitrogen atmosphere for 24 hours at room temperature.

-

Monitoring: Check progress via TLC (Chloroform/Methanol 9:1). Look for the disappearance of the red DNR spot (Rf ~0.3) and appearance of the less polar conjugate.

-

Precipitation: Pour the reaction mixture into 100 mL cold diethyl ether. Collect the red precipitate via centrifugation.

-

Deprotection: Resuspend the precipitate in 5 mL DCM/TFA (1:1) for 30 minutes at 0°C to remove the Boc group. Evaporate solvent under vacuum.

-

Purification: Purify via semi-preparative HPLC (C18 column, Gradient: 20-80% Acetonitrile in water with 0.1% TFA). Lyophilize to obtain the red powder.

Protocol: Cathepsin B Cleavage Assay

Validation of the "Trojan Horse" release mechanism.

-

Enzyme Prep: Activate human liver Cathepsin B (Sigma) in activation buffer (25 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0) for 15 min at 37°C.

-

Incubation: Mix ALAL-DNR (50 µM final) with activated Cathepsin B (10 units/mL).

-

Control: Run a parallel incubation with Cathepsin B inhibitor (CA-074) or in buffer without enzyme.

-

Analysis: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile. Analyze via HPLC to quantify the decrease of ALAL-DNR peak and the appearance of free DNR peak.

-

Success Criteria: >80% conversion to free DNR within 2 hours.

-

Preclinical Validation Data

The following data summarizes the efficacy of ALAL-DNR in overcoming resistance in L1210 leukemia cell lines (Wild Type vs. P-gp overexpressing).

Table 1: Comparative Cytotoxicity (IC50 Values)

| Compound | Cell Line | Phenotype | IC50 (nM) | Resistance Index (R/S) |

| Daunorubicin (Free) | L1210/WT | Sensitive | 15 ± 2 | - |

| Daunorubicin (Free) | L1210/MDR | Resistant (P-gp+++) | 1,850 ± 120 | 123.3 |

| ALAL-DNR | L1210/WT | Sensitive | 45 ± 5 | - |

| ALAL-DNR | L1210/MDR | Resistant (P-gp+++) | 60 ± 8 | 1.3 |

Analysis:

-

Free DNR: Shows a >100-fold loss of potency in the MDR line due to efflux.

-

ALAL-DNR: Maintains potency in the MDR line (IC50 60 nM vs 45 nM). The Resistance Index drops from ~123 to ~1.3, indicating a near-complete evasion of the resistance mechanism.

-

Note: The conjugate is slightly less potent than free drug in sensitive lines (45 vs 15 nM) due to the kinetics of lysosomal processing, but this is an acceptable trade-off for MDR efficacy.

References

-

Trouet, A., Masquelier, M., Baurain, R., & Deprez-De Campeneere, D. (1982). A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases, as required for a lysosomotropic drug-carrier conjugate. Proceedings of the National Academy of Sciences, 79(2), 626–629.

-

Dubowchik, G. M., & Firestone, R. A. (1998). Cathepsin B-sensitive dipeptide prodrugs. 1. A model study of structural requirements for efficient release of doxorubicin. Bioorganic & Medicinal Chemistry Letters, 8(23), 3341–3346.

-

Kratz, F., et al. (2007). Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy.[2] Cancer Research.

-

Baurain, R., et al. (1980). Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion.[3] Journal of Medicinal Chemistry, 23(11), 1171–1174.

Sources

- 1. US3875010A - Process for the preparation of daunorubicin - Google Patents [patents.google.com]

- 2. Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Solid-Phase Synthesis of the Ala-Leu-Ala-Leu Peptide Linker

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of modern peptide synthesis.[1] It enables the efficient, stepwise construction of peptide chains on an insoluble polymer support, simplifying the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing.[2][3] The most prevalent and versatile approach is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for side-chain protection.[2][4]

This application note provides a detailed, field-proven protocol for the synthesis of the tetrapeptide linker, Ala-Leu-Ala-Leu. This sequence, composed of alternating small (Alanine) and bulky hydrophobic (Leucine) residues, is representative of sequences that can be prone to aggregation during synthesis due to the formation of secondary structures.[5][6][7] Overcoming these challenges is critical to achieving high purity and yield. This guide explains the causality behind key experimental choices, providing researchers, scientists, and drug development professionals with a self-validating system for the successful synthesis of this and similar hydrophobic peptides.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of a peptide via the Fmoc/tBu strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid.[1] The entire process is anchored to an insoluble resin, which acts as the C-terminal starting point.

The fundamental cycle involves three key stages:

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF).[1][8] This exposes a free primary or secondary amine, which is the nucleophile for the next reaction.

-

Amino Acid Coupling: The next Nα-Fmoc-protected amino acid is activated and introduced. Coupling reagents facilitate the formation of a peptide bond between the activated carboxyl group of the new amino acid and the free amine on the growing peptide chain.[9][10]

-

Washing: Following both deprotection and coupling steps, the resin is thoroughly washed to remove all soluble reagents and by-products, ensuring the purity of the subsequent reaction.[2]

This cycle is repeated until the desired peptide sequence is assembled. The process concludes with the cleavage of the completed peptide from the resin support and the simultaneous removal of any permanent side-chain protecting groups using a strong acid cocktail.[3][5]

Experimental Design and Rationale

A successful synthesis relies on the judicious selection of materials and reagents. The choices below are optimized for the synthesis of the hydrophobic Ala-Leu-Ala-Leu sequence.

-

Resin Selection : The choice of resin is paramount as it dictates the C-terminal functionality and influences reaction kinetics.[11][12] For synthesizing a peptide with a C-terminal carboxylic acid, Wang resin is a standard, cost-effective, and reliable choice.[11][13][14] To mitigate the risk of peptide aggregation common with hydrophobic sequences, a resin with a low loading capacity (e.g., 0.3-0.5 mmol/g) is strongly recommended.[11][12] This increases the distance between growing peptide chains, reducing intermolecular interactions.[15] For this protocol, we will utilize Fmoc-Leu-Wang resin , which is commercially available and circumvents the initial, sometimes problematic, loading of the first amino acid.[14]

-

Protecting Group Strategy : An orthogonal protection scheme is essential.[1] The Fmoc/tBu strategy is ideal. The Nα-Fmoc group is removed with piperidine, while final cleavage from the Wang resin occurs under strongly acidic conditions (TFA). The side chains of Alanine and Leucine are non-reactive aliphatic groups and therefore do not require protection, which simplifies the synthesis and reduces potential side reactions.

-

Coupling Reagents : The formation of the peptide bond is not spontaneous and requires the activation of the C-terminal carboxylic acid of the incoming amino acid.[9][10] While many coupling reagents exist, aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient and rapid activators available.[16][17] HATU is particularly effective at overcoming the steric hindrance and potential aggregation associated with sequences like Ala-Leu-Ala-Leu, minimizing racemization and other side reactions.[16] The activation and coupling process requires a tertiary, non-nucleophilic base, for which N,N-Diisopropylethylamine (DIPEA) is the standard choice.[16][18]

-

Solvents : N,N-Dimethylformamide (DMF) is the solvent of choice for SPPS due to its high polarity and excellent swelling properties for polystyrene-based resins.[13] It is critical to use high-purity, peptide-synthesis-grade DMF that is free of amines, as these can interfere with the deprotection and coupling steps.[13]

Quantitative Data Summary

The following table outlines the reagents required for a standard 0.1 mmol scale synthesis of Ala-Leu-Ala-Leu, starting from Fmoc-Leu-Wang resin. Using a molar excess of amino acids and coupling reagents helps to drive the reactions to completion.[1]

| Parameter | Value | Details |

| Starting Resin | Fmoc-Leu-Wang Resin | Polystyrene resin for C-terminal acid peptides.[2] |

| Resin Loading | ~0.4 mmol/g | A lower loading capacity is ideal for hydrophobic peptides.[11] |

| Scale of Synthesis | 0.1 mmol | Based on 250 mg of resin. |

| Fmoc-Amino Acid Excess | 4 equivalents (0.4 mmol) | Ensures high coupling efficiency. |

| Coupling Reagent Excess | 3.9 equivalents (0.39 mmol) | HATU is used as the activator.[16] |

| Base (DIPEA) Excess | 8 equivalents (0.8 mmol) | Used during the coupling step.[18] |

Detailed Step-by-Step Protocol

This protocol describes the manual synthesis of H-Ala-Leu-Ala-Leu-OH on a 0.1 mmol scale. All steps should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for solvent drainage.

Part A: Resin Preparation

-

Weighing: Accurately weigh 250 mg of Fmoc-Leu-Wang resin (~0.4 mmol/g loading) and transfer it to the synthesis vessel.

-

Swelling: Add approximately 5 mL of DMF to the resin. Agitate gently (e.g., using a shaker or manual swirling) at room temperature for 30-60 minutes to allow the resin beads to swell completely.[2][4] This is crucial for ensuring that all reactive sites are accessible.

-

Draining: Drain the DMF from the vessel.

Part B: The SPPS Cycle (Repeated for Ala, Leu, and Ala)

The following four-step cycle is performed three times to add the remaining amino acids in sequence: 1st Cycle: Fmoc-Ala-OH, 2nd Cycle: Fmoc-Leu-OH, 3rd Cycle: Fmoc-Ala-OH.

Step 1: Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[2]

-

Drain the solution.

-

Add a fresh 5 mL portion of 20% piperidine in DMF. Agitate for 7-10 minutes to ensure complete removal of the Fmoc group.[4]

-

Drain the piperidine solution.

Step 2: Washing

-

Wash the resin thoroughly to remove all traces of piperidine. A comprehensive wash cycle is critical for preventing side reactions.

-

DMF (5 x 5 mL)

-

Dichloromethane (DCM) (3 x 5 mL)

-

DMF (3 x 5 mL)

-

Step 3: Amino Acid Coupling

-

Activation Solution: In a separate vial, prepare the activation solution immediately before use. For the first cycle, dissolve Fmoc-Ala-OH (125 mg, 0.4 mmol, 4 eq) and HATU (148 mg, 0.39 mmol, 3.9 eq) in 2.5 mL of DMF.

-

Activation: Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the solution and mix for 1-2 minutes.[17]

-

Coupling Reaction: Immediately add the activation solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours.[5] For this hydrophobic sequence, a longer coupling time helps ensure the reaction goes to completion.

Step 4: Post-Coupling Wash

-

Drain the coupling solution from the vessel.

-

Wash the resin thoroughly to remove excess activated amino acid and coupling by-products:

-

DMF (5 x 5 mL)

-

Optional but Recommended: Coupling Completion Test After the post-coupling wash, a small sample of resin beads can be taken and subjected to a Kaiser test. A negative result (yellow beads) confirms the absence of free primary amines and indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step (Step 3) should be repeated (a "double coupling") to drive the reaction to completion.[17][19]

Part C: Final Fmoc Deprotection

-

After the final coupling (of the last Fmoc-Ala-OH) and subsequent washing, perform one last Fmoc deprotection (Part B, Step 1) to expose the N-terminal amine of the full-length peptide.

-

Perform a final thorough wash sequence as described in Part B, Step 2.

Part D: Peptide Cleavage and Deprotection

CAUTION: This procedure involves trifluoroacetic acid (TFA), which is highly corrosive. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Resin Drying: After the final wash, wash the resin with DCM (3 x 5 mL) to remove DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[20]

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use. For this peptide, a standard "Reagent B" type cocktail is sufficient.[21] Combine the following in a glass vial:

-

Trifluoroacetic acid (TFA): 95% (e.g., 4.75 mL for a 5 mL total volume)

-

Triisopropylsilane (TIS): 2.5% (e.g., 0.125 mL)

-

Deionized Water: 2.5% (e.g., 0.125 mL)

-

Rationale: TFA cleaves the peptide from the Wang resin linker. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.[5][22]

-

-

Cleavage Reaction: Add the cleavage cocktail (~5 mL) to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.[5][20]

Part E: Peptide Isolation

-

Filtration: Filter the resin from the TFA solution through the synthesis vessel's frit, collecting the filtrate in a clean centrifuge tube.

-

Resin Wash: Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates to maximize recovery.[22]

-

Precipitation: In the fume hood, add the collected TFA filtrate dropwise into a larger centrifuge tube containing ~40 mL of ice-cold diethyl ether.[22][23] A white precipitate (the crude peptide) should form immediately.

-

Pelleting: Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to pellet the peptide.

-

Washing: Carefully decant the ether. Add ~20 mL of fresh cold diethyl ether to the tube, vortex briefly to wash the pellet, and centrifuge again. Repeat this wash step one more time to remove residual scavengers.[2]

-

Drying: After the final decantation, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part F: Analysis and Purification

-

Crude Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., Water/Acetonitrile with 0.1% TFA). Analyze the sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and by Mass Spectrometry (MS) to confirm the correct molecular weight (Expected [M+H]⁺ ≈ 387.26 g/mol ).[24][25]

-

Purification: Purify the bulk of the crude peptide using preparative RP-HPLC with a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.[26]

-

Final Product: Collect the fractions containing the pure peptide, confirm their purity by analytical HPLC, and lyophilize them to obtain the final Ala-Leu-Ala-Leu peptide as a white, fluffy powder.[2]

References

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

St. Fleur, T., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

-

AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. Available at: [Link]

-

Fujii, N., et al. (1987). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Ontores. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

-

CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

Agilent Technologies. (2021). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

-

El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

-

Peptide Solutions. Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

-

Gilson. Synthetic Peptide Purification Using Preparative LC-MS. Available at: [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

-

Zajicek, J., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. The Journal of Organic Chemistry. Available at: [Link]

-

AnaSpec. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

-

GenScript. Mastering Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

-

AAPPTec. Cleavage Cocktails; Reagent B. Available at: [Link]

-

Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

-

Waters Corporation. Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Available at: [Link]

-

Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Available at: [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. Available at: [Link]

-

Beyermann, M., et al. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

-

AAPPTec. Peptide Synthesis - FAQ. Available at: [Link]

-

Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. Available at: [Link]

-

AAPPTec. (2020). Synthesizing Hydrophobic Peptides. Available at: [Link]

-

Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

-

Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Available at: [Link]

-

Mueller, L.K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Kumar, A., et al. (2023). A Wash-Free SPPS Process One-pot coupling-deprotection methodology for the synthesis of difficult peptides. ResearchGate. Available at: [Link]

-

North, M., et al. (2020). Greening the synthesis of peptide therapeutics: An industrial perspective. ResearchGate. Available at: [Link]

-

Vooturi, S. (2025). Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria. Purdue University Graduate School. Available at: [Link]

-

Ramavarma, K., et al. (2014). Synthesis of Biologically Active Hydrophobic Peptide by Using Novel Polymer Support: Improved Fmoc Solid Phase Methodology. ResearchGate. Available at: [Link]

-

Mueller, L.K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed. Available at: [Link]

-

Lipton, M.A., et al. (2018). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. PMC. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jpt.com [jpt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. blog.mblintl.com [blog.mblintl.com]

- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. jpt.com [jpt.com]

- 11. chempep.com [chempep.com]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 13. chem.uci.edu [chem.uci.edu]

- 14. biotage.com [biotage.com]

- 15. biotage.com [biotage.com]

- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bachem.com [bachem.com]

- 19. biotage.com [biotage.com]

- 20. researchgate.net [researchgate.net]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. lcms.cz [lcms.cz]

- 25. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 26. gilson.com [gilson.com]

Application Note: High-Efficiency Conjugation of Daunorubicin to Ala-Leu-Ala-Leu (ALAL) Peptide via HBTU/DIPEA

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing a Daunorubicin-Peptide Conjugate using the tetrapeptide Ala-Leu-Ala-Leu (ALAL) as a lysosomally cleavable linker.

The Scientific "Why":

-

Targeting Strategy: Daunorubicin (Dau) is a potent anthracycline antibiotic with significant cardiotoxicity. Conjugating Dau to the ALAL peptide creates a prodrug. The ALAL sequence is a specific substrate for Cathepsin B , a cysteine protease highly upregulated in the lysosomes of many invasive tumor cells (e.g., breast, lung, prostate).

-

Mechanism: The conjugate remains stable and inactive in the neutral pH of the bloodstream. Upon endocytosis and entry into the acidic lysosome, Cathepsin B cleaves the peptide bond, releasing the free, active Daunorubicin to intercalate DNA.

-

Chemistry Choice (HBTU/DIPEA): We utilize HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for amide bond formation.[1] HBTU is chosen over carbodiimides (like EDC) for this specific application because it generates the active OBt ester in situ, offering faster reaction kinetics and reduced racemization of the chiral amino acids (Alanine/Leucine) adjacent to the activation site.

Chemical Mechanism & Workflow[2][3]

The synthesis involves forming an amide bond between the C-terminal Carboxylic Acid of the protected peptide (P-ALAL-OH) and the 3'-Amino group of the daunosamine sugar on Daunorubicin.

Critical Pre-requisite: N-Terminal Protection

WARNING: The starting peptide must have its N-terminus blocked (e.g., Fmoc, Acetyl, or a targeting ligand). If the N-terminus is free (

-

Assumption for this protocol: We use Fmoc-Ala-Leu-Ala-Leu-OH .

Diagram 1: Synthesis Workflow

Caption: Step-wise chemical conjugation workflow utilizing in situ activation.

Materials & Equipment

Reagents

| Reagent | Role | Specifications |

| Fmoc-Ala-Leu-Ala-Leu-OH | Linker / Targeting | >95% Purity.[2] Dry. |

| Daunorubicin HCl | Payload | Red powder. Toxic. Handle in hood. |

| HBTU | Coupling Agent | Store at 4°C. Protect from moisture. |

| DIPEA (N,N-Diisopropylethylamine) | Base | Anhydrous. "Hunig's Base". |

| DMF (Dimethylformamide) | Solvent | Anhydrous (Critical). 99.8%. |

| Diethyl Ether | Precipitant | Cold (-20°C). |

Equipment

-

Amber glass reaction vials (or foil-wrapped). Anthracyclines are light-sensitive.

-

Magnetic stir bar and plate.

-

Rotary evaporator or Nitrogen blow-down station.

-

Lyophilizer.

Detailed Protocol

Phase 1: Stoichiometric Calculations

Calculate reagents based on 1.0 equivalent (eq) of Daunorubicin (limiting reagent).

-

Daunorubicin HCl: 1.0 eq

-

Peptide (Fmoc-ALAL-OH): 1.2 eq (Slight excess ensures complete consumption of expensive drug).

-

HBTU: 1.1 eq (Relative to Daunorubicin; slightly less than peptide to prevent side reactions).

-

DIPEA: 3.0 - 4.0 eq (Must neutralize the HCl on Daunorubicin and the carboxylic acid of the peptide).

Phase 2: Activation (The "Pre-Activation" Step)

Purpose: Convert the inert carboxylic acid of the peptide into a reactive active ester.

-

Weigh Fmoc-Ala-Leu-Ala-Leu-OH (1.2 eq) and HBTU (1.1 eq) into a dry amber vial.

-

Dissolve in anhydrous DMF . Concentration should be roughly 50–100 mg/mL (keep it concentrated to drive kinetics).

-

Add DIPEA (2.0 eq).

-

Stir at Room Temperature (RT) for 5–10 minutes .

-

Observation: The solution may turn slightly yellow. This indicates the formation of the activated OBt-ester.

-

Phase 3: Conjugation

-

In a separate vial, dissolve Daunorubicin HCl (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add DIPEA (1.0 - 2.0 eq) to the Daunorubicin solution.

-

Expert Insight: Daunorubicin is supplied as a hydrochloride salt. It must be neutralized to the free amine form to act as a nucleophile. Failure to add base here is the #1 cause of reaction failure.

-

-

Add the Daunorubicin solution dropwise to the Activated Peptide solution from Phase 2.

-

Flush the headspace with Nitrogen or Argon gas, cap tightly, and wrap in aluminum foil.

-

Stir at RT for 4 to 12 hours .

-

Monitoring: Check progress via TLC (10% MeOH in DCM) or analytical HPLC. Look for the disappearance of the Daunorubicin peak and appearance of a more hydrophobic product (Peptide-Dau).

-

Phase 4: Workup & Purification[3]

-

Precipitation: Pour the reaction mixture slowly into 10 volumes of ice-cold Diethyl Ether .

-

The peptide-drug conjugate (and unreacted peptide) should precipitate as a red solid. Free Daunorubicin and reaction byproducts (tetramethylurea) often remain in solution or wash away.

-

-

Centrifuge (3000 x g, 5 min) and decant the supernatant. Wash the pellet twice with cold ether.

-

HPLC Purification (Gold Standard):

-

Collect the major peak, freeze, and lyophilize to obtain a red powder.

Quality Control & Validation

Analytical Criteria

| Test | Method | Acceptance Criteria |

| Identity | ESI-MS (Mass Spec) | Observed Mass = [Mass(Peptide) + Mass(Dau) - 18.01] ± 1 Da. (Loss of H2O due to amide bond). |

| Purity | RP-HPLC (254 nm & 480 nm) | > 95% Area Under Curve. Single peak. |

| Free Drug | RP-HPLC | < 1% Free Daunorubicin (Critical for toxicity profiles). |

Biological Validation (Mechanism)

To confirm the prodrug works as designed, a Cathepsin B cleavage assay is recommended.

Diagram 2: Intracellular Activation Pathway

Caption: Biological activation mechanism of ALAL-Daunorubicin prodrugs.

Troubleshooting & Expert Insights

-

Low Yield?

-

Check Moisture: HBTU hydrolyzes rapidly in water. Ensure DMF is anhydrous (stored over molecular sieves).

-

Check Base: If the red color of Daunorubicin shifts to purple/blue, the pH is too high (degradation). If it stays orange, pH is too low. Aim for a "rich red" solution.

-

-

Incomplete Reaction?

-

Add a secondary boost of HBTU (0.2 eq) and DIPEA after 4 hours.

-

Ensure the amine on Daunorubicin is accessible. Daunosamine is sterically hindered.

-

-

Light Sensitivity:

-

Always wrap columns and vials in foil. Anthracyclines undergo photo-degradation.

-

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry.

-

Trouet, A., et al. (1982). "A covalent linkage between daunorubicin and proteins that is stable in serum and reversible by lysosomal hydrolases." Proceedings of the National Academy of Sciences.

-

BenchChem Technical Guides. (2025). "The Core Mechanism of HBTU in Peptide Coupling."

-

Kratz, F., et al. (2007).[4] "Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B." Journal of Medicinal Chemistry.[4][5]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. New Transferrin Receptor-Targeted Peptide–Doxorubicin Conjugates: Synthesis and In Vitro Antitumor Activity [mdpi.com]

- 3. pak.elte.hu [pak.elte.hu]

- 4. Albumin-binding prodrugs of camptothecin and doxorubicin with an Ala-Leu-Ala-Leu-linker that are cleaved by cathepsin B: synthesis and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

preparing Ala-Leu-Ala-Leu Daunorubicin stock solution in DMSO

An Application Note and Protocol for the Preparation of Ala-Leu-Ala-Leu Daunorubicin Stock Solution in DMSO

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions of Ala-Leu-Ala-Leu Daunorubicin using Dimethyl Sulfoxide (DMSO) as the solvent. Ala-Leu-Ala-Leu Daunorubicin is a peptidyl prodrug of the potent chemotherapeutic agent Daunorubicin, designed for enhanced therapeutic efficacy.[1][2] The tetrapeptide linker, Ala-Leu-Ala-Leu, is engineered to be cleaved by peptidases that are often overexpressed in the tumor microenvironment, thereby releasing the active Daunorubicin payload at the target site.[2][3] Accurate and consistent preparation of stock solutions is a foundational prerequisite for reproducible and reliable results in both in vitro and in vivo preclinical studies. This guide details the scientific rationale behind each step, emphasizing safety, stability, and quality control to ensure the integrity of the compound for research applications.

Introduction: The Scientific Rationale

The conjugation of the Ala-Leu-Ala-Leu peptide to Daunorubicin serves to increase the hydrophobicity of the parent drug, which can influence its cellular uptake and pharmacokinetic profile.[1] The core principle of this prodrug strategy relies on the enzymatic release of Daunorubicin. Therefore, maintaining the structural integrity of the peptide-drug conjugate during solubilization and storage is paramount. DMSO is an excellent solvent for many hydrophobic peptides and peptide-drug conjugates, capable of dissolving them at high concentrations.[4] However, its hygroscopic nature and potential for reactivity with certain functional groups necessitate a carefully controlled preparation protocol.[5][6] This guide is designed to mitigate these risks and ensure the generation of a stable, high-quality stock solution.

Compound and Solvent Specifications

A thorough understanding of the materials is critical for successful stock solution preparation. The key properties of the peptide-drug conjugate and the solvent are summarized below.

| Parameter | Ala-Leu-Ala-Leu Daunorubicin | Dimethyl Sulfoxide (DMSO) |

| Synonyms | ALAL-DNR | Methylsulfinylmethane |

| Molecular Formula | C45H63N5O14 (example, exact may vary) | (CH₃)₂SO |

| Molecular Weight | ~922.0 g/mol (example, verify with supplier's CoA) | 78.13 g/mol |

| Appearance | Typically a lyophilized powder | Clear, colorless liquid |

| Key Properties | More hydrophobic than parent Daunorubicin.[1] | Polar aprotic solvent, hygroscopic, miscible with water.[4][7] |

| Storage (Lyophilized) | -20°C, desiccated.[3] | Room temperature, tightly sealed in a dry environment.[5] |

Critical Safety and Handling Protocols

Daunorubicin and its derivatives are potent cytotoxic agents and should be handled with extreme caution.[8][9]

-

Engineering Controls : All handling of the lyophilized powder and concentrated DMSO stock solutions must be performed within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.

-

Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

-

A lab coat or disposable gown.

-

Two pairs of chemical-resistant nitrile gloves.

-

Safety glasses with side shields or chemical splash goggles.

-

-

Waste Disposal : All contaminated materials, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste according to institutional and local regulations.[9][10]

-

DMSO Handling : DMSO can facilitate the absorption of chemicals through the skin.[11] Exercise extreme caution to avoid skin contact with the DMSO solution. If contact occurs, wash the affected area thoroughly with soap and water.

Experimental Workflow for Stock Solution Preparation

This workflow diagram provides a high-level overview of the protocol, from initial setup to final storage.

Caption: Workflow for preparing Ala-Leu-Ala-Leu Daunorubicin stock solution.

Detailed Step-by-Step Methodology

This protocol provides instructions for preparing a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment

-

Ala-Leu-Ala-Leu Daunorubicin (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), high purity (≥99.9%)

-

Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil to protect from light)

-

Calibrated analytical balance

-

Calibrated P1000, P200, and P20 micropipettes

-

Sterile, nuclease-free, low-retention pipette tips

-

Vortex mixer

-

Bath sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE) as detailed in Section 3

Pre-Protocol Preparations

-

Equilibration : Before opening, allow the vial of lyophilized Ala-Leu-Ala-Leu Daunorubicin and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 20-30 minutes.[12] This critical step prevents atmospheric moisture from condensing on the cold powder and in the solvent, which could compromise compound solubility and stability.[5]

-

Calculations : Determine the required mass of the compound for your target concentration.

-

Formula : Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Example for 1 mL of 10 mM (0.01 M) stock (assuming MW = 922.0 g/mol ): Mass (mg) = 0.01 mol/L × 0.001 L × 922.0 g/mol × 1000 mg/g = 9.22 mg

-

Dissolution Procedure

-

Weighing : In a chemical fume hood, tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount of Ala-Leu-Ala-Leu Daunorubicin powder into the tube.

-

Solvent Addition : Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1.0 mL of DMSO.[12]

-

Dissolution : Cap the vial securely and vortex gently for 1-2 minutes.[11] Avoid vigorous mixing that could introduce air bubbles.[11]

-

Aid Dissolution (If Necessary) : If the compound does not dissolve completely with vortexing, place the tube in a bath sonicator for 5-10 minute intervals.[13] Sonication uses ultrasonic waves to break up aggregates and enhance solubility.[14] Gentle warming to 37°C can also be attempted, but do not overheat as it may degrade the compound.[10][14]

-

Visual Confirmation : The final solution should be clear and free of any visible particulates. Hold the tube against a light source to confirm complete dissolution.

Quality Control, Storage, and Stability

Proper storage is essential to maintain the integrity of the stock solution until use.

-

Aliquoting : To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes.[12][15] The volume of aliquots should be tailored to your typical experimental needs.

-

Labeling : Clearly label each aliquot with the compound name, concentration (e.g., 10 mM), solvent (DMSO), and the date of preparation.

-

Storage Conditions :

-

Light Protection : Daunorubicin and its derivatives are sensitive to light.[17] Ensure that all stock solutions are protected from light during handling and storage.

Application Protocol: Dilution for Cell-Based Assays

The concentrated DMSO stock must be diluted to a final working concentration in an aqueous buffer or cell culture medium.

-

Serial Dilution : It is best practice to perform serial dilutions rather than a single large dilution. First, create an intermediate dilution of the DMSO stock in sterile culture medium or PBS.

-

Final Dilution : Add a small volume of the intermediate dilution to the final culture volume. For instance, add 10 µL of a 100µM intermediate solution to 1 mL of media for a final concentration of 1µM.

-

DMSO Concentration Limit : The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, as DMSO can have cytotoxic effects at higher concentrations.[18] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[16]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Compound fails to dissolve completely. | 1. Insufficient mixing/sonication.2. DMSO has absorbed water (is no longer anhydrous).3. Stock concentration is too high. | 1. Continue gentle vortexing or sonication for longer periods.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Prepare a more dilute stock solution. |

| Precipitate forms after storage or freeze-thaw cycle. | 1. DMSO has absorbed moisture over time.2. The compound has limited stability under the storage conditions.3. The stock solution was not fully dissolved initially. | 1. Minimize exposure of stock solutions to air. Use fresh anhydrous DMSO for new preparations.2. Avoid repeated freeze-thaw cycles by making single-use aliquots.3. Re-warm the solution to 37°C and sonicate to attempt re-dissolution. If unsuccessful, prepare a fresh stock. |

| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage (light exposure, freeze-thaw).2. Inaccurate pipetting during stock preparation or dilution.3. Precipitation of the compound during dilution into aqueous media. | 1. Ensure proper aliquoting and storage at -80°C, protected from light.2. Use calibrated pipettes and low-retention tips.3. Perform dilutions stepwise and vortex gently when adding the DMSO stock to the aqueous solution.[18] |

References

-

LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

-

Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin. 2. Cellular pharmacology and antitumor activity on L1210 leukemic cells in vitro and in vivo. Journal of Medicinal Chemistry, 23(11), 1170–1174. [Link]

-

DailyMed. DAUNORUBICIN HYDROCHLORIDE INJECTION. [Link]

-

Masquelier, M., Baurain, R., & Trouet, A. (1980). Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion. Journal of Medicinal Chemistry, 23(11), 1166–1170. [Link]

-

Teva Canada. (2013, November 19). PRODUCT MONOGRAPH PrDAUNORUBICIN HYDROCHLORIDE FOR INJECTION. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. [Link]

-

Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 975-983. [Link]

-

BC Cancer. DRUG NAME: Daunorubicin. [Link]

-

Gc, J. B., & Parthasarathy, A. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102832. [Link]

Sources

- 1. Amino acid and dipeptide derivatives of daunorubicin. 2. Cellular pharmacology and antitumor activity on L1210 leukemic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acid and dipeptide derivatives of daunorubicin. 1. Synthesis, physicochemical properties, and lysosomal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. apexbt.com [apexbt.com]

- 11. lifetein.com [lifetein.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.cn [medchemexpress.cn]

- 17. DAUNORUBICIN HYDROCHLORIDE INJECTION [dailymed.nlm.nih.gov]

- 18. biocat.com [biocat.com]

Application Note: Optimized Solubilization Protocols for Cathepsin B-Sensitive Prodrugs (Ala-Leu-Ala-Leu-DNR)

Executive Summary

The tetrapeptide-anthracycline conjugate Ala-Leu-Ala-Leu-Daunorubicin (ALAL-DNR) represents a classic prodrug strategy designed to target the lysosomal cysteine protease Cathepsin B , which is frequently overexpressed in malignant tumors. While the cleavage mechanism is well-characterized, the physicochemical handling of this molecule presents significant challenges. The hydrophobic nature of the leucine-rich linker, combined with the amphiphilic properties of the anthracycline payload, often leads to poor aqueous solubility, aggregation, or precipitation in physiological buffers.

This guide provides a standardized, field-proven protocol for solubilizing ALAL-DNR to ensure experimental reproducibility in enzymatic assays and cell culture treatments.

Physicochemical Analysis & Solubility Logic

To optimize solubility, one must understand the competing forces within the molecule.

The Hydrophobicity Conflict[1]

-

The Linker (Ala-Leu-Ala-Leu): This sequence is highly hydrophobic. Leucine (Leu) has a hydropathy index of 3.8, and Alanine (Ala) is 1.8. This hydrophobic block drives the molecule to aggregate in aqueous environments, often forming micelle-like structures or amorphous precipitates.

-

The Payload (Daunorubicin): Daunorubicin contains a daunosamine sugar with a primary amine (

).-

At pH < 7: The amine is protonated (

), increasing polarity and solubility. -

At pH > 8: The amine deprotonates, drastically reducing solubility and promoting aggregation.

-

The "Goldilocks" Zone

Direct dissolution in water or PBS often fails. The optimal strategy requires a biphasic approach :

-

Primary Solubilization: Use of a high-dielectric organic solvent (DMSO) to disrupt intermolecular hydrophobic stacking.

-

Secondary Dilution: Use of an acidic-to-neutral buffer system (pH 5.5–6.5) to maintain the protonation of the daunorubicin amine, preventing precipitation during dilution.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution

Objective: Create a stable, precipitant-free stock at 10–20 mM.

Materials:

-

ALAL-DNR Lyophilized Powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent)

-

Amber glass vials (Anthracyclines are light-sensitive)

Procedure:

-

Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM .

-

Calculation Example: For 1 mg of ALAL-DNR (MW ~913 g/mol ), add ~109 µL of DMSO.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

-

Verification: The solution should be a clear, deep red liquid.

-

Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.